7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with suitable nitriles under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups.
Properties
Molecular Formula |
C22H20FN5O |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C22H20FN5O/c1-4-17-19(15-9-11-16(23)12-10-15)21-26-25-20(14(3)28(21)27-17)22(29)24-18-8-6-5-7-13(18)2/h5-12H,4H2,1-3H3,(H,24,29) |
InChI Key |
NYLGYIPZEQOZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C)C |
Origin of Product |
United States |
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